molecular formula C26H33N3O6 B3974282 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid

Cat. No.: B3974282
M. Wt: 483.6 g/mol
InChI Key: QRQQAGZEPAWTPK-UHFFFAOYSA-N
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Description

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine and piperidine moiety linked to a phenylethanone backbone, with an oxalic acid component. Its structure suggests potential interactions with biological receptors, making it a candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenylpiperazine with piperidinylphenylethanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain a high-purity product suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interactions with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes . By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects such as vasodilation or reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone is unique due to its specific combination of piperazine and piperidine moieties, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2.C2H2O4/c1-29-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-27(14-12-21)24(28)19-20-7-3-2-4-8-20;3-1(4)2(5)6/h2-10,21H,11-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQQAGZEPAWTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Reactant of Route 3
Reactant of Route 3
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid
Reactant of Route 6
1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylethanone;oxalic acid

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